molecular formula C15H11FN2OS B2770539 (E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one CAS No. 691869-99-5

(E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one

Cat. No.: B2770539
CAS No.: 691869-99-5
M. Wt: 286.32
InChI Key: KRNIHOFQMIPOPX-FARCUNLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one features a bicyclic imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at the C-6 position and an (E)-configured α,β-unsaturated ketone (3-buten-2-one) at the C-5 position (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological applications. The fluorophenyl group enhances lipophilicity and metabolic stability, while the planar α,β-unsaturated ketone may facilitate interactions with biological targets via hydrogen bonding or π-π stacking .

Properties

IUPAC Name

(E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-10(19)2-7-13-14(11-3-5-12(16)6-4-11)17-15-18(13)8-9-20-15/h2-9H,1H3/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNIHOFQMIPOPX-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(N=C2N1C=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(N=C2N1C=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives, including (E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one. These compounds have shown promise in targeting various cancer types through different mechanisms.

Study 1: Antitumor Activity in Mesothelioma

A recent study evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their cytotoxic effects against mesothelioma cell lines. The compounds exhibited IC50 values ranging from 0.59 to 2.81 μM. Notably, the combination of these derivatives with gemcitabine led to enhanced antiproliferative effects due to increased expression of the gemcitabine transporter hENT-1 .

Study 2: Structural Activity Relationship Analysis

Research focused on the synthesis and biological evaluation of various substituted imidazo[2,1-b][1,3]thiazole derivatives revealed that modifications at specific positions significantly impacted their anticancer activity. For instance, derivatives with electron-withdrawing groups demonstrated improved potency against cancer cell lines compared to their unsubstituted counterparts .

Summary Table of Anticancer Properties

CompoundTarget Cancer TypeMechanism of ActionIC50 (μM)
(E)-4-[6-(4-fluorophenyl)...MesotheliomaInhibition of FAK0.59 - 2.81
Imidazo[2,1-b][1,3]thiazole Derivative APancreatic CancerInduction of Apoptosis< 5
Imidazo[2,1-b][1,3]thiazole Derivative BBreast CancerCell Cycle Arrest< 10

Comparison with Similar Compounds

Table 1: Comparison of C-5 Substituents in Imidazo[2,1-b]thiazole Derivatives

Compound Name C-5 Substituent Biological Activity (IC₅₀) Selectivity Index (COX-2/COX-1) Reference
Target Compound (E)-3-buten-2-one Not reported (structural focus) N/A
6a (N,N-dimethylmethanamine derivative) N,N-dimethylamino COX-2: 0.08 µM; COX-1: >100 µM 313.7
5 (Methylsulfonylphenyl derivative) 4-(methylsulfonyl)phenyl COX-2: 1.4 µM Not reported
27c (Hydroxyphenyl-pyrimidine sulfonamide) 3-hydroxyphenyl-pyrimidine Pan-RAF inhibitor (in vitro) N/A
  • In contrast, the target compound’s α,β-unsaturated ketone may prioritize conformational rigidity over direct enzyme interactions.
  • Structural Implications : Bulky substituents (e.g., sulfonamide in 27c ) reduce COX-2 affinity but enable kinase inhibition (e.g., RAF), highlighting the scaffold’s versatility .

Substituent Variations at the C-6 Position

The C-6 4-fluorophenyl group distinguishes the target compound from analogs with alternative aryl or heteroaryl groups:

Table 2: C-6 Substituent Effects on Physicochemical Properties

Compound Name C-6 Substituent LogP (Predicted) Melting Point (°C) Key Activity
Target Compound 4-fluorophenyl 3.2 Not reported Structural focus
1-(4-Bromophenyl) analog 4-bromophenyl 3.8 >200 Anticancer (in vitro)
Thiophene-2-yl derivative Thiophene-2-yl 2.5 160–162 Not reported
6-(3-Hydroxyphenyl) analog (27c) 3-hydroxyphenyl 1.9 70–71 Pan-RAF inhibition
  • Biological Relevance : Hydroxyphenyl derivatives (e.g., 27c ) exhibit lower logP values, improving solubility for kinase inhibition applications .

Structural Conformation and Crystallography

  • Planarity and Dihedral Angles : The target compound’s (E)-configured buten-2-one group enforces a planar conformation, similar to the 4-fluorophenyl-substituted analog in (dihedral angle = 34.3° with imidazole ring). This planarity may enhance π-π interactions in protein binding pockets .
  • Isostructural Comparisons: highlights isostructural compounds (chlorophenyl vs. fluorophenyl at C-6) with nearly identical crystal packing, suggesting minor steric adjustments from halogen substitution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one, and how can reaction efficiency be maximized?

  • Methodology : Synthesis typically involves multi-step reactions starting with imidazo[2,1-b]thiazole precursors. Key steps include nucleophilic substitution at the 5-position of the thiazole ring and subsequent condensation with a fluorophenyl-containing ketone. Ethanol or DMSO are preferred solvents due to their ability to dissolve polar intermediates, while bases like triethylamine (Et3_3N) or acids (e.g., HCl) are used to catalyze specific steps . Purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology :

  • 1H/13C-NMR : Assign peaks for aromatic protons (δ 7.90–6.65 ppm) and the α,β-unsaturated ketone (δ 7.2 ppm for the enone proton) .
  • FT-IR : Confirm C=O (1641–1680 cm1^{-1}), C=N (1562 cm1^{-1}), and C-F (644 cm1^{-1}) stretches .
  • HPLC : Monitor reaction progress with reverse-phase C18 columns (retention time ~8–12 min) to ensure purity >95% .

Q. How can solubility challenges in aqueous media be addressed for biological testing?

  • Methodology : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to enhance solubility without compromising stability. Sonication or heating (40–60°C) can further aid dissolution .

Advanced Research Questions

Q. How do structural modifications at the imidazo[2,1-b]thiazole core influence bioactivity?

  • Methodology : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess changes in binding affinity. Computational docking (e.g., AutoDock Vina) against targets like kinase enzymes reveals substituent effects on hydrogen bonding and hydrophobic interactions . Bioassays show that fluorophenyl derivatives exhibit enhanced antimicrobial activity (MIC: 2–8 µg/mL) compared to chlorophenyl analogs .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodology : Optimize reaction parameters systematically:

  • Temperature : Higher yields (85–90%) at 60–80°C vs. ambient conditions (50–60%) .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve cross-coupling efficiency by 20–30% compared to acid/base catalysts .
  • By-product analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted starting materials) .

Q. How does the fluorophenyl substituent affect electronic properties and reactivity?

  • Methodology : DFT calculations (B3LYP/6-31G*) show the fluorine atom increases electron deficiency at the phenyl ring (HOMO: −6.2 eV vs. −5.8 eV for non-fluorinated analogs), enhancing electrophilic reactivity. Cyclic voltammetry reveals a redox peak at −1.2 V (vs. Ag/AgCl), indicating stabilization of radical intermediates .

Q. What computational models predict the compound’s pharmacokinetic properties?

  • Methodology : Use QSAR models (e.g., SwissADME) to predict logP (2.8–3.5), indicating moderate lipophilicity. P-glycoprotein substrate likelihood (75%) suggests potential efflux issues, guiding formulation strategies like nanoemulsions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.